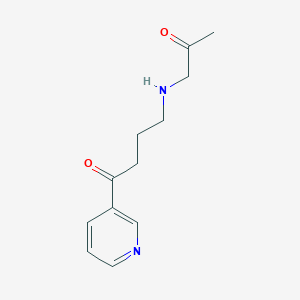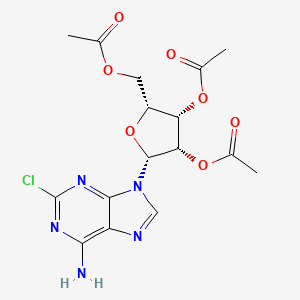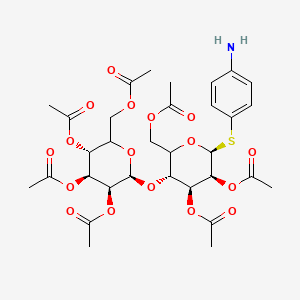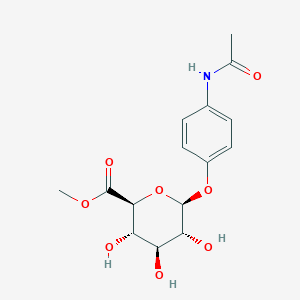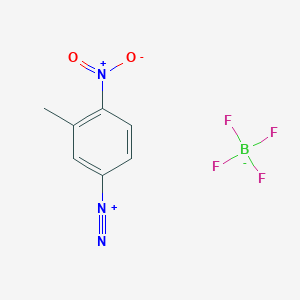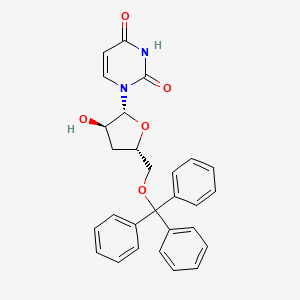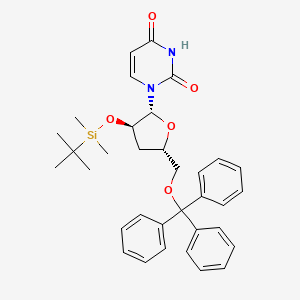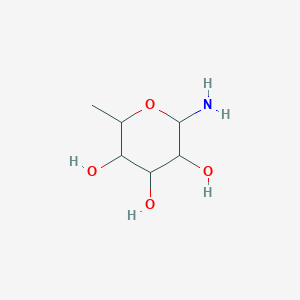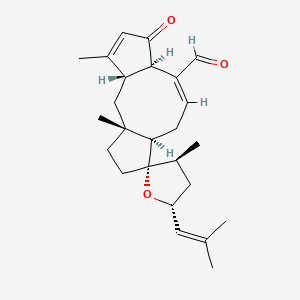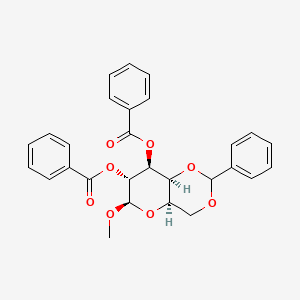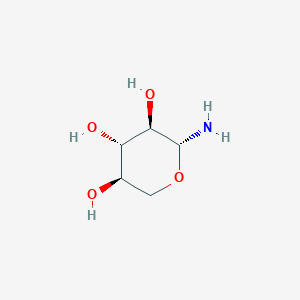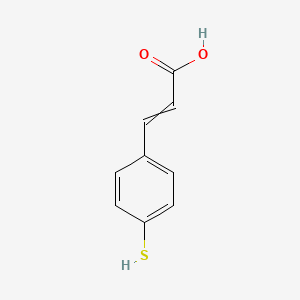
3-(4-sulfanylphenyl)prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-sulfanylphenyl)prop-2-enoic acid, also known as tiopronin, is a thiol-containing compound. It is primarily used as a medication to treat cystinuria, a genetic disorder that leads to the formation of kidney stones. The compound acts as a chelating agent, binding to cystine and preventing its precipitation in the urine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-sulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-mercaptobenzoic acid with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
3-(4-sulfanylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chelating agent.
Biology: Studied for its role in preventing cystine stone formation.
Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The primary mechanism of action of 3-(4-sulfanylphenyl)prop-2-enoic acid involves its thiol group, which binds to cystine in the urine, forming a soluble complex that prevents the formation of cystine stones. This chelation process reduces the concentration of free cystine, thereby mitigating the risk of stone formation.
Vergleich Mit ähnlichen Verbindungen
D-penicillamine: Another thiol-containing compound used to treat cystinuria.
Captopril: A thiol-containing angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Comparison:
Uniqueness: 3-(4-sulfanylphenyl)prop-2-enoic acid is unique in its specific application for cystinuria due to its high affinity for cystine.
Efficacy: Compared to D-penicillamine, this compound may have fewer side effects and a more favorable safety profile.
Mechanism: While captopril also contains a thiol group, its primary mechanism of action is related to ACE inhibition, whereas this compound functions primarily as a chelating agent.
Eigenschaften
IUPAC Name |
3-(4-sulfanylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKXZKKNPSNVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
